N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide

Description

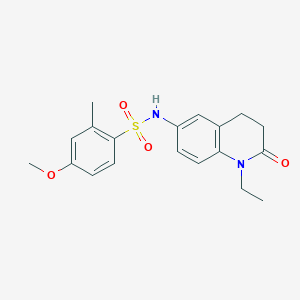

N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with an ethyl group at the 1-position and a sulfonamide-linked 4-methoxy-2-methylbenzene moiety at the 6-position. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding and π-π stacking interactions. The sulfonamide group enhances solubility and bioavailability while enabling interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-4-21-17-8-6-15(12-14(17)5-10-19(21)22)20-26(23,24)18-9-7-16(25-3)11-13(18)2/h6-9,11-12,20H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSJXVHRRYNJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a tetrahydroquinoline moiety with a sulfonamide group, which may contribute to its diverse pharmacological properties.

Chemical Structure

The compound’s chemical structure can be described as follows:

- Molecular Formula : C18H20N2O3S

- Molecular Weight : 348.43 g/mol

- Structural Features : The compound includes a tetrahydroquinoline ring, a methoxy group, and a sulfonamide functional group.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For example, derivatives of tetrahydroquinoline have shown effectiveness against various bacterial strains. The presence of the sulfonamide group may enhance this activity by interfering with bacterial folic acid synthesis.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism of action could involve the modulation of signaling pathways related to cell growth and survival.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Tetrahydroquinoline derivatives are known for their ability to cross the blood-brain barrier and may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems.

The biological activity of this compound likely involves several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.

- Receptor Modulation : Interaction with receptors on cell membranes could alter signaling pathways that regulate cell survival and apoptosis.

- Nucleic Acid Interaction : The compound might bind to DNA or RNA, affecting gene expression and protein synthesis.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines including breast and colon cancer. Results indicated a significant reduction in cell viability at micromolar concentrations, with the mechanism attributed to apoptosis induction through caspase activation pathways.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL for both pathogens, suggesting strong antibacterial properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Pharmacological and Physicochemical Variations

The target compound’s structural analogs differ primarily in their substituents on the tetrahydroquinoline core and the attached functional groups. Below is a comparative analysis based on the evidence:

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Impact on Target Specificity: The sulfonamide group in the target compound may favor interactions with polar enzyme active sites (e.g., kinases or proteases), unlike the thiophene-carboximidamide in compounds 26/27, which is more lipophilic and likely optimized for membrane penetration . Baxdrostat’s propionamide and tetrahydroisoquinoline fusion confer selectivity for aldosterone synthase, a cytochrome P450 enzyme, highlighting the role of fused ring systems in target engagement .

Chiral vs. Achiral Modifications :

- The enantiomers of compound 35 (S/R) exhibit distinct chromatographic retention times (2.42 min vs. 3.30 min) and optical rotations ([α] = −18.0° for S-enantiomer), underscoring the importance of stereochemistry in pharmacokinetics . The target compound’s lack of chiral centers (based on its structure) may simplify synthesis but reduce target specificity.

Synthetic Complexity: The target compound’s ethyl group at the 1-position is simpler to introduce compared to the 2-(1-methylpyrrolidin-2-yl)ethyl group in compound 35, which requires multi-step synthesis involving chiral intermediates . Baxdrostat’s synthesis involves enantioselective steps due to its R-configuration, whereas the diethylaminoethyl group in compound 27 is incorporated via straightforward alkylation .

Physicochemical and Spectroscopic Comparisons

Table 2: Analytical Data for Representative Analogs

Insights:

- The methoxy group in the target compound’s benzene ring would likely produce a singlet near δ 3.8–4.0 in ¹H NMR, distinct from the thiophene protons (δ 7.3–8.0) in compound 35 .

- The absence of chiral centers in the target compound eliminates the need for enantiomeric resolution, unlike compound 35, which requires SFC for separation .

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step protocols, typically starting with the formation of the tetrahydroquinoline core followed by sulfonylation. Key steps include:

- Condensation reactions under reflux with a base (e.g., triethylamine) to attach the sulfonamide moiety .

- Temperature control (60–80°C) and solvent selection (e.g., dichloromethane or DMF) to prevent side reactions .

- Purification via column chromatography or recrystallization to achieve >95% purity . Yields are highly dependent on stoichiometric ratios and reaction time optimization.

Q. How is the structural integrity of the compound confirmed post-synthesis?

Analytical techniques include:

Q. What are the primary biological targets and therapeutic hypotheses?

The compound’s sulfonamide and tetrahydroquinoline groups suggest interactions with:

- Enzymes : Kinases (e.g., tyrosine kinases) or proteases via hydrogen bonding to active sites .

- Therapeutic potential : Anti-inflammatory (COX-2 inhibition) or anticancer (apoptosis induction) applications, based on structural analogs .

Q. What analytical techniques are used for purity assessment?

- HPLC with UV detection (λ = 254 nm) and C18 columns .

- TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) for rapid screening .

- Elemental analysis to confirm C, H, N, S composition .

Advanced Research Questions

Q. How can synthesis be optimized to improve solubility and stability for in vitro assays?

- Solubility enhancement : Co-solvents (e.g., DMSO:PBS mixtures) or PEGylation of the sulfonamide group .

- Stability under physiological pH : Buffered solutions (pH 7.4) reduce hydrolysis of the sulfonamide bond .

- Structural modifications : Introducing polar substituents (e.g., –OH or –NH2) to improve aqueous solubility .

Q. How can conflicting data in enzyme inhibition assays be resolved?

- Assay validation : Use orthogonal methods (e.g., surface plasmon resonance [SPR] and fluorescence polarization) to confirm binding .

- Control experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .

- pH/temperature optimization : Ensure assay conditions match physiological environments .

Q. What computational methods predict metabolic pathways and toxicity?

- ADMET prediction : Tools like SwissADME or Protox assess hepatic metabolism and potential hepatotoxicity .

- Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes to identify metabolic hotspots .

Q. How to design experiments to elucidate the binding mode with target enzymes?

- X-ray crystallography : Co-crystallize the compound with purified enzyme (e.g., COX-2) to resolve 3D binding interactions .

- Mutagenesis studies : Replace key residues (e.g., catalytic lysine) to test binding affinity changes .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. How to address discrepancies between in vitro and in vivo efficacy?

- Pharmacokinetic profiling : Measure bioavailability (%F), half-life (t1/2), and tissue distribution in rodent models .

- Metabolite identification : Use LC-MS to detect active/inactive metabolites .

- Formulation optimization : Nanoencapsulation or liposomal delivery to enhance plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.